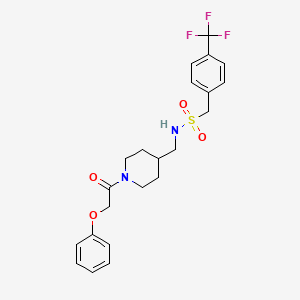

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

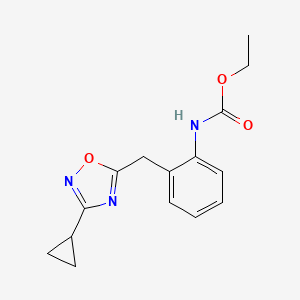

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H25F3N2O4S and its molecular weight is 470.51. The purity is usually 95%.

BenchChem offers high-quality N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural Studies and Synthesis

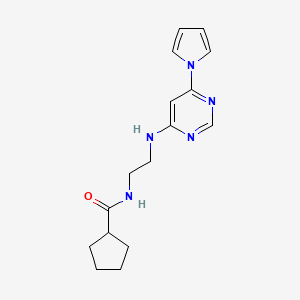

Structural Study of Derivatives : Research on nimesulidetriazole derivatives, structurally similar to the compound , focused on synthesizing and analyzing their crystal structures using X-ray powder diffraction. These studies revealed detailed insights into the molecular geometries and intermolecular interactions, providing a foundation for understanding the structural aspects of related compounds (Dey et al., 2015).

Identification and Characterization of Related Substances : In the context of multidrug-resistant tuberculosis (MDR-TB), related substances were detected and characterized using high-performance liquid chromatography, NMR, FT-IR, and HRMS techniques. This study underscores the importance of characterizing impurities and intermediates for pharmaceutical applications (Jayachandra et al., 2018).

Electroanalytical Studies : Electroanalytical techniques were applied to study nimesulide, a molecule with some structural similarity to the compound of interest, revealing its electrochemical behavior and facilitating its determination in pharmaceuticals. Such methodologies are crucial for quality control and analytical purposes (Álvarez-Lueje et al., 1997).

Chemical Synthesis and Material Science

Synthesis of Fluoro-containing Materials : The synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol by reacting phenol with hexafluoroacetone was studied, highlighting the potential application of fluoro-containing materials in organic polymers. This research demonstrates the versatility of fluoro-containing compounds in material science (Li et al., 2015).

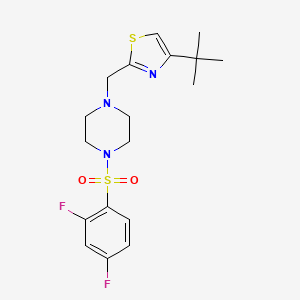

Development of Selective Ligands and Multifunctional Agents : The N-alkylation of sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines was explored as a strategy for designing selective ligands for the 5-HT7 receptor, demonstrating the potential for developing therapeutic agents for CNS disorders (Canale et al., 2016).

Nanofiltration Membranes for Dye Treatment : Novel sulfonated thin-film composite nanofiltration membranes were developed for the treatment of dye solutions, showcasing the application of sulfonated compounds in environmental technologies. This study emphasizes the role of chemical modifications in enhancing the performance of nanofiltration membranes (Liu et al., 2012).

Eigenschaften

IUPAC Name |

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N2O4S/c23-22(24,25)19-8-6-18(7-9-19)16-32(29,30)26-14-17-10-12-27(13-11-17)21(28)15-31-20-4-2-1-3-5-20/h1-9,17,26H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSJGKVKPYYFIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2605000.png)

![3-cyclopentyl-7-(((3,5-dimethylisoxazol-4-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605002.png)